![molecular formula C8H10ClN B1349891 4-Chloro-2-methylbenzylamine CAS No. 27917-11-9](/img/structure/B1349891.png)
4-Chloro-2-methylbenzylamine
Overview
Description
4-Chloro-2-methylbenzylamine is an organic compound with the molecular formula C8H10ClN. It is a derivative of benzylamine, where the benzene ring is substituted with a chlorine atom at the fourth position and a methyl group at the second position.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Chloro-2-methylbenzylamine can be synthesized through several methods. One common approach involves the reduction of 4-chloro-2-methylbenzyl chloride using ammonia or an amine under catalytic hydrogenation conditions. Another method includes the reductive amination of 4-chloro-2-methylbenzaldehyde with ammonia or a primary amine in the presence of a reducing agent such as sodium cyanoborohydride .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reductive amination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced catalytic systems to ensure efficient conversion and minimal by-products .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2-methylbenzylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium amide (NaNH2) and sodium methoxide (NaOCH3) are commonly employed.
Major Products Formed:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted benzylamines.
Scientific Research Applications
Antimicrobial Activity
Recent studies have demonstrated that derivatives of 4-Chloro-2-methylbenzylamine exhibit significant antimicrobial properties. For instance, research on benzofuroxan derivatives containing aromatic amines showed that they effectively suppressed bacterial biofilm growth and displayed fungistatic activity against M. nivale isolates . These findings suggest potential applications in developing new antimicrobial agents.
Anticancer Properties
The compound's derivatives have also been evaluated for anticancer activity. In vitro studies revealed that certain benzofuroxan derivatives containing this compound moieties exhibited selective toxicity towards cancer cell lines such as MCF-7 and M-HeLa while showing lower toxicity towards normal liver cells compared to established chemotherapeutics like Doxorubicin . This highlights its potential as a lead compound in cancer therapy.
Polyurethane Production
This compound is utilized in the production of polyurethane materials. It acts as a curing agent and cross-linking agent, enhancing the mechanical properties of polyurethane products used in various applications such as automotive parts, sporting goods, and insulation materials . The compound's ability to form stable linkages contributes to the durability and performance of these materials.
Chiral Derivatization Reagent
In analytical chemistry, this compound can serve as a chiral derivatization reagent for gas chromatography (GC). Its application allows for the determination of enantiomeric excess in racemic mixtures, which is crucial for assessing the purity of chiral compounds in pharmaceutical formulations . This property is particularly valuable in drug development where chirality plays a significant role in efficacy and safety.
Data Table: Summary of Applications
Case Study 1: Antimicrobial Efficacy
A study conducted on various benzofuroxan derivatives demonstrated that compounds containing this compound significantly inhibited biofilm formation by pathogenic bacteria. The research highlighted the structure-activity relationship (SAR) that could guide future modifications to enhance efficacy against resistant strains .
Case Study 2: Cancer Cell Selectivity
In vitro tests on cancer cell lines revealed that specific derivatives of this compound exhibited high selectivity towards MCF-7 cells while minimizing toxicity to normal cells. This selectivity indicates the potential for developing targeted therapies that reduce side effects associated with traditional chemotherapy .
Mechanism of Action
The mechanism of action of 4-chloro-2-methylbenzylamine involves its interaction with various molecular targets. In biological systems, it can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
2-Chloro-N-methylbenzylamine: Similar in structure but with a different substitution pattern.
4-Chloro-2-methylbenzoic acid: An acid derivative with similar substituents.
4-Chloro-2-methylbenzaldehyde: An aldehyde derivative with similar substituents
Uniqueness: 4-Chloro-2-methylbenzylamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific synthetic applications and research studies .
Biological Activity
4-Chloro-2-methylbenzylamine is a substituted benzylamine that has garnered attention due to its diverse biological activities. This compound, characterized by its chlorine and methyl substitutions, shows potential in various pharmacological applications, including antioxidant properties and interactions with specific enzymes.
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. A study analyzing the radical scavenging activity (RSA) of various benzylamine derivatives found that this compound demonstrated effective hydrogen-donating ability, which stabilizes free radicals. The antioxidant activity was measured using the DPPH (1,1-diphenyl-2-picrylhydrazyl) assay, revealing that the compound's effectiveness was temperature-dependent, with optimal activity at 303.15 K .
Table 1: Radical Scavenging Activity of Benzylamine Derivatives
Compound | % RSA (298.15 K) | % RSA (303.15 K) | % RSA (308.15 K) |
---|---|---|---|
2-Chlorobenzylamine | High | Highest | Moderate |
3-Chlorobenzylamine | Moderate | High | Moderate |
This compound | Moderate | High | Moderate |
Benzylamine | Low | Low | Low |
Enzyme Interaction
This compound has been studied for its interactions with various enzymes. For instance, it acts as a selective amine substrate for transaminases, demonstrating good specific activity in converting various amines . This property suggests potential applications in biocatalysis and synthetic organic chemistry.
Structure–Activity Relationship (SAR)
The biological activity of this compound can be understood through structure–activity relationship studies. The presence of the chlorine atom in the para position relative to the amine group enhances the compound's electron-withdrawing properties, which can influence its interaction with biological targets.
Table 2: Structure–Activity Relationship Analysis
Substituent Position | Compound | Biological Activity |
---|---|---|
Para | This compound | High antioxidant activity |
Meta | 3-Chlorobenzylamine | Moderate antioxidant activity |
Ortho | 2-Chlorobenzylamine | Lower antioxidant activity |
Case Studies
- Antioxidant Efficacy : A study highlighted the significant antioxidant properties of this compound compared to other benzylamines, demonstrating its potential use in protecting cells from oxidative stress .
- Enzymatic Activity : Research on transaminases indicated that this compound could serve as an effective substrate, showcasing its utility in enzymatic transformations and biocatalysis .
Properties
IUPAC Name |
(4-chloro-2-methylphenyl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN/c1-6-4-8(9)3-2-7(6)5-10/h2-4H,5,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTSJOJUKDNGALK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50373998 | |
Record name | 4-Chloro-2-methylbenzylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50373998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27917-11-9 | |
Record name | 4-Chloro-2-methylbenzylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50373998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 27917-11-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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